molecular formula C9H11ClN2O3 B066204 1-(2-Chloro-3-nitrophenoxy)propan-2-amine CAS No. 163120-56-7

1-(2-Chloro-3-nitrophenoxy)propan-2-amine

Cat. No. B066204
M. Wt: 230.65 g/mol
InChI Key: QPWBODAUOAYWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3-nitrophenoxy)propan-2-amine, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in the field of scientific research. It is a sympathomimetic amine that has been found to have a variety of biochemical and physiological effects. Clenbuterol is commonly used in the research of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis.

Mechanism Of Action

1-(2-Chloro-3-nitrophenoxy)propan-2-amine works by binding to beta-2 adrenoceptors in the lungs, which leads to the activation of adenylate cyclase. This results in the production of cyclic AMP (cAMP), which leads to the relaxation of smooth muscles and the widening of airways. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine also has a thermogenic effect, which leads to an increase in body temperature and metabolic rate.

Biochemical And Physiological Effects

1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and decrease protein degradation, which makes it an effective treatment for muscle wasting disorders. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has also been found to increase the production of red blood cells, which can improve athletic performance.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments is its selectivity for beta-2 adrenoceptors in the lungs. This makes it an effective treatment for respiratory diseases without affecting other parts of the body. However, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels in the body.

Future Directions

There are several future directions for the research of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the long-term effects of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine on the body.
In conclusion, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine is a beta-2 adrenergic agonist that has been extensively used in scientific research. It has a selective effect on beta-2 adrenoceptors in the lungs, which makes it an effective treatment for respiratory diseases such as asthma and COPD. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a variety of biochemical and physiological effects, including increasing protein synthesis and decreasing protein degradation. While there are advantages to using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments, more research is needed to fully understand its potential uses and long-term effects.

Scientific Research Applications

1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been extensively used in scientific research as a bronchodilator. It has been found to have a selective effect on beta-2 adrenoceptors in the lungs, which leads to the relaxation of smooth muscles and the widening of airways. This makes it an effective treatment for respiratory diseases such as asthma and COPD.

properties

CAS RN

163120-56-7

Product Name

1-(2-Chloro-3-nitrophenoxy)propan-2-amine

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

1-(2-chloro-3-nitrophenoxy)propan-2-amine

InChI

InChI=1S/C9H11ClN2O3/c1-6(11)5-15-8-4-2-3-7(9(8)10)12(13)14/h2-4,6H,5,11H2,1H3

InChI Key

QPWBODAUOAYWCP-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N

Canonical SMILES

CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N

synonyms

2-Propanamine, 1-(2-chloro-3-nitrophenoxy)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.2 g (0.0414 mol) of 1,1-dimethylethyl 2-hydroxy-1-methylethylcarbamate and 10.8 g (0.0414 mol) 15 of triphenylphosphine are placed in a 500 ml, three-necked, round-bottomed flask containing 140 ml of benzene. The mixture is cooled in an ice bath and 6.5 ml (0.0414 mol) of diethyl azodicarboxylate are added dropwise. The mixture is left stirring for 15 minutes, 4.8 g (0.027 mol) of 2-chloro-3-nitrophenol are added, the temperature of the reaction mixture is left to return to room temperature and the reaction mixture is left stirring overnight. The precipitate obtained is then filtered and the filtrate evaporated. The residue is taken up in 100 ml of a 3N hydrochloric acid solution and is then heated at 80° C. in an oil bath for 2 hours. The phases are separated, the aqueous phase is recovered, the pH is adjusted to alkaline with a concentrated sodium hydroxide solution and extraction is carried out three times with ether. Washing is carried out with water and drying is carried out. There are obtained 6 g of product which is used as is in the following stage.
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
15
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Six

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